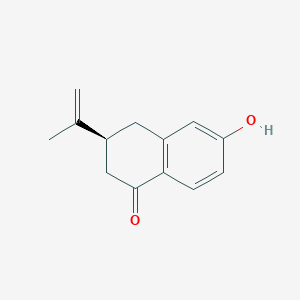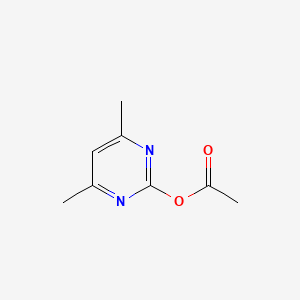![molecular formula C18H25N3O9 B13790292 (2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid” is a complex organic molecule with potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:
Formation of the dihydroxybenzoyl moiety: This could be achieved through the hydroxylation of a benzoyl precursor.
Coupling reactions: The dihydroxybenzoyl group can be coupled with an amino acid derivative to form the intermediate.
Acetylation: The final step may involve the acetylation of the hydroxyl group to form the target compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetyl group can be reduced to form an alcohol.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biochemical Studies: The compound may be used in studies to understand its interactions with biological molecules and pathways.
Medicine
Drug Development:
Industry
Material Science: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to active sites.
Receptors: Interaction with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid analogs: Compounds with similar structures but different functional groups.
Other dihydroxybenzoyl derivatives: Compounds with the dihydroxybenzoyl moiety but different side chains.
Propriétés
Formule moléculaire |
C18H25N3O9 |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H25N3O9/c1-9(22)14(20-16(26)11-5-3-7-13(24)15(11)25)17(27)19-12(18(28)29)6-4-8-21(30)10(2)23/h3,5,7,9,12,14,22,24-25,30H,4,6,8H2,1-2H3,(H,19,27)(H,20,26)(H,28,29)/t9?,12-,14-/m0/s1 |
Clé InChI |
KCWDMHXDGAWLOA-AHHPIPEASA-N |
SMILES isomérique |
CC([C@@H](C(=O)N[C@@H](CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O |
SMILES canonique |
CC(C(C(=O)NC(CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)




![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)

![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)






